molecular formula C8H12O3 B3385206 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 61779-35-9

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B3385206
CAS No.: 61779-35-9
M. Wt: 156.18 g/mol
InChI Key: ZPXWXKWWKDVFBK-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound featuring a unique oxabicyclo structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and material science. Its structure consists of a three-carbon bridge fused with an oxygen atom, forming a stable and rigid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo structure through a controlled cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The rigid structure allows for selective substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, n-butyl lithium for ring-opening polymerization, and trifluoromethanesulfonic acid as a catalyst . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening polymerization of 2-Oxabicyclo[2.2.2]octan-3-one can yield polyesters with unique thermal and mechanical properties .

Scientific Research Applications

Bioisosteric Replacement

One of the primary applications of 2-oxabicyclo[2.2.2]octane-3-carboxylic acid is as a bioisostere for the phenyl ring in drug design. This substitution can lead to improved solubility, metabolic stability, and reduced lipophilicity of drug candidates:

  • Imatinib : The incorporation of the 2-oxabicyclo[2.2.2]octane core into Imatinib has shown enhancements in its physicochemical properties, making it a more effective therapeutic agent.
  • Vorinostat (SAHA) : Similarly, replacing the phenyl ring with this bicyclic structure resulted in a new bioactive analog that retains significant anticancer activity while potentially offering improved pharmacokinetic profiles .

Research indicates that compounds containing the 2-oxabicyclo[2.2.2]octane structure exhibit a wide range of biological activities:

  • Estrogen Receptor-Beta Agonists : These compounds have shown promise in modulating estrogen-related pathways, which could be beneficial in treating hormone-dependent cancers.
  • Myeloperoxidase Inhibitors : They may play a role in reducing inflammation and oxidative stress by inhibiting myeloperoxidase activity.
  • Antibacterial Agents : The antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been demonstrated .

Material Science Applications

The rigid structure of this compound also lends itself to applications in materials science:

Synthesis of Advanced Polymers

The compound can be utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal and mechanical properties. Its unique structural characteristics allow for the development of materials that can withstand higher temperatures and exhibit greater durability compared to traditional polymers .

Case Studies and Research Findings

Several studies have documented the applications and benefits of using this compound in drug design:

StudyApplicationFindings
Drug DesignImproved physicochemical properties when incorporated into Imatinib and Vorinostat
Biological ActivityExhibited estrogen receptor-beta agonist activity and antibacterial properties
Material SciencePotential use in developing polymers with enhanced properties

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with molecular targets through its rigid and stable structure. This allows for precise binding to target molecules, enhancing the efficacy of bioactive compounds. The oxabicyclo structure can also influence the compound’s pharmacokinetics, improving its metabolic stability and reducing its lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid stands out due to its unique combination of stability, rigidity, and improved physicochemical properties. Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in drug discovery and material science .

Biological Activity

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its role as a bioisostere, its physicochemical properties, and its implications in drug discovery.

Structural Characteristics

The structure of this compound features a bicyclic framework that enhances its stability and biological activity compared to traditional phenyl rings. The incorporation of an oxygen atom in the bicyclic structure alters its electronic properties, which can significantly influence its interaction with biological targets.

Biological Activities

Research has demonstrated that 2-oxabicyclo[2.2.2]octane derivatives exhibit a wide range of biological activities:

  • Estrogen Receptor-Beta Agonists : These compounds have shown promising effects in modulating estrogen receptor activity, which is crucial for various physiological processes and therapeutic interventions in hormone-related diseases .
  • Myeloperoxidase Inhibitors : Inhibition of myeloperoxidase is significant for reducing oxidative stress and inflammation, making these compounds potential candidates for treating inflammatory conditions .
  • Antibacterial Agents : Several derivatives have exhibited antibacterial properties, suggesting their utility in combating resistant bacterial strains .
  • DGAT1 Inhibitors : As inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), these compounds may play a role in managing lipid metabolism disorders and obesity .
  • RORγt Agonists : Compounds that activate the RORγt receptor are being investigated for their implications in autoimmune diseases and inflammation .

Case Study 1: Drug Modification

A significant study incorporated the 2-oxabicyclo[2.2.2]octane scaffold into established drugs like Imatinib and Vorinostat (SAHA). This modification led to enhanced physicochemical properties such as increased water solubility and metabolic stability while reducing lipophilicity. For instance, the replacement of the phenyl ring in Imatinib resulted in a water solubility increase from 113 µM to 351 µM, demonstrating the potential for improved drug efficacy through structural modifications .

Case Study 2: GPR120 Modulation

Another research focus has been on GPR120 modulators derived from 2-oxabicyclo[2.2.2]octane compounds. These modulators have shown promise in enhancing insulin sensitivity, providing a potential therapeutic avenue for type 2 diabetes management through their anti-inflammatory effects on adipose tissue and immune cells .

The physicochemical properties of 2-oxabicyclo[2.2.2]octane derivatives play a crucial role in their biological activity:

PropertyValue
Water SolubilityVaries (e.g., Imatinib: 351 µM)
LipophilicityReduced compared to phenyl analogs
pKaRanges from 4.1 to 5.6 depending on substitution

The acidity of these compounds has been studied extensively, revealing that modifications can fine-tune their bioactivity by affecting their potency and selectivity against biological targets .

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)7-5-1-3-6(11-7)4-2-5/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXWXKWWKDVFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591021
Record name 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61779-35-9
Record name 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[2.2.2]octane-3-carboxylic acid
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